2-(Trifluoromethyl)-1H-imidazole

Description

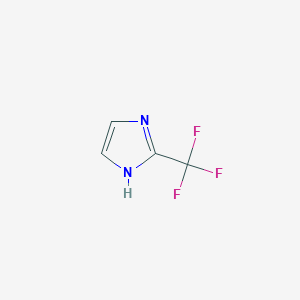

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMXVHBTWJSSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342912 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66675-22-7 | |

| Record name | 2-(Trifluoromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Heterocycle

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1H-imidazole

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The imidazole ring, a privileged structure due to its unique electronic profile, hydrogen bonding capabilities, and presence in biologically critical molecules like histidine, serves as a versatile foundation for innovation.[1][2][3] When functionalized with a trifluoromethyl (-CF₃) group at the 2-position, the resulting molecule, 2-(Trifluoromethyl)-1H-imidazole, emerges as a building block of significant interest.

The potent electron-withdrawing nature of the -CF₃ group dramatically modulates the physicochemical properties of the imidazole core, influencing its acidity, lipophilicity, metabolic stability, and binding interactions.[4] These modifications are not trivial; they are deliberate choices made by researchers to fine-tune molecular behavior for specific applications, from enhancing the potency of enzyme inhibitors to developing novel materials.[5]

This guide provides an in-depth analysis of the core physicochemical properties of 2-(Trifluoromethyl)-1H-imidazole. Moving beyond a simple datasheet, we will explore the causality behind these properties, provide validated experimental protocols for their determination, and place them within the context of drug discovery and scientific research. This document is designed for the practicing researcher, offering not just data, but actionable insights and methodologies.

Section 1: Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior. 2-(Trifluoromethyl)-1H-imidazole is a five-membered aromatic heterocycle, the structure of which is fundamental to its properties.

| Identifier | Value | Source |

| Chemical Formula | C₄H₃F₃N₂ | ChemScene[6] |

| Molecular Weight | 136.08 g/mol | ChemScene[6] |

| CAS Number | 66675-22-7 | Sigma-Aldrich |

| InChI | 1S/C4H3F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | Sigma-Aldrich |

| InChIKey | KJMXVHBTWJSSBL-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | FC(F)(F)C1=NC=CN1 | ChemScene[6] |

Tautomerism and Electronic Effects

Like unsubstituted imidazole, this molecule exists in two equivalent tautomeric forms, with the N-H proton residing on either nitrogen atom. The powerful inductive (-I) effect of the -CF₃ group significantly withdraws electron density from the imidazole ring. This has profound consequences: it increases the acidity of the N-H proton and decreases the basicity of the sp²-hybridized nitrogen compared to unsubstituted imidazole.[7][8] This electronic modulation is a key feature exploited in its applications, influencing its ability to participate in hydrogen bonding and coordinate with metal centers.

Crystal Structure and Solid-State Properties

As of this writing, a public crystal structure for 2-(Trifluoromethyl)-1H-imidazole has not been deposited. However, analysis of related structures, such as 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile, reveals key likely interactions.[9] In the solid state, molecules are expected to form chains or networks stabilized by intermolecular N-H···N hydrogen bonds, a characteristic feature of imidazole-containing compounds.[10] The presence of the trifluoromethyl group may also introduce F···H or F···F interactions that influence crystal packing.

Section 2: Key Physicochemical Descriptors

Quantitative descriptors are essential for predicting a molecule's behavior in various environments, from a reaction flask to a biological system.

| Property | Value(s) | Source(s) |

| Melting Point | 84 - 86 °C | Bouling Chemical[11] |

| 145 - 147 °C | Sigma-Aldrich | |

| Boiling Point | 226.7 °C (at 760 mmHg) | Bouling Chemical |

| 186.1 ± 40.0 °C (Predicted) | Sigma-Aldrich | |

| pKa (Conjugate Acid) | ~1.7 (in water) | Bouling Chemical |

| logP | 1.43 - 1.44 | ChemScene, Bouling Chemical |

| Solubility | Soluble in organic solvents | Bouling Chemical[11] |

Note on Discrepancies: The significant variation in reported melting points (84-86 °C vs. 145-147 °C) is noteworthy. Such differences can arise from several factors, including the presence of different crystalline polymorphs, variations in sample purity, or different analytical methods. Researchers should be aware of this potential variability and consider techniques like Differential Scanning Calorimetry (DSC) to characterize the thermal behavior of their specific batch.

Acidity and Basicity (pKa)

The amphoteric nature of the imidazole ring is one of its most important features.[7] The pKa of the conjugate acid (imidazolium ion) for 2-(Trifluoromethyl)-1H-imidazole is reported to be approximately 1.7.[11] This is drastically lower than that of unsubstituted imidazole (pKa ≈ 7.0), a direct consequence of the -CF₃ group's electron-withdrawing effect, which destabilizes the positive charge on the protonated ring.[1][12]

This low pKa means that at physiological pH (~7.4), the molecule will exist almost exclusively in its neutral form. Understanding this is critical for drug design, as the ionization state governs membrane permeability and receptor interaction.

Caption: Acid-base equilibrium of 2-(Trifluoromethyl)-1H-imidazole.

This method is chosen for its precision and ability to directly observe the protonation state of the molecule without the need for a UV chromophore that changes with pH.

-

Preparation: Prepare a ~5 mM solution of the compound in D₂O.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts of the imidazole ring protons are sensitive to the protonation state.

-

Titration: Prepare a series of buffered D₂O solutions spanning a pH range from ~0.5 to ~3.5 (e.g., using DCl and NaOD).

-

Data Acquisition: Add small, precise aliquots of the titrant to the NMR tube, recording the exact pH (or pD) and acquiring a ¹H NMR spectrum after each addition.

-

Analysis: Plot the chemical shift (δ) of a reporter proton (e.g., H4 or H5) against the measured pH.[13]

-

Curve Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.[13]

Causality: We monitor the imidazole protons because their local electronic environment changes dramatically upon protonation of the adjacent nitrogen, providing a direct and sensitive readout of the equilibrium.[13]

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The reported logP of ~1.44 indicates that 2-(Trifluoromethyl)-1H-imidazole is moderately lipophilic. The -CF₃ group, despite being polar, often increases lipophilicity, a factor that can enhance membrane permeability.

The shake-flask method is the gold standard for logP/logD determination due to its direct measurement of partitioning at equilibrium.[14][15] We describe the determination of logD at pH 7.4, which is more biologically relevant for ionizable compounds.

Caption: Workflow for logD determination via the shake-flask method.

-

Phase Preparation: Pre-saturate n-octanol with a phosphate buffer (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing them to separate. This is critical to prevent volume changes during the experiment.[16]

-

Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1).

-

Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

-

Quantification: Carefully sample an aliquot from each phase and determine the compound's concentration using a validated analytical method like LC-MS.

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]

Aqueous Solubility

Solubility is a gatekeeper property in drug development; a compound must be in solution to be absorbed and exert its biological effect. While quantitative data is sparse, it is described as "soluble in organic solvents."[11] Its aqueous solubility is expected to be moderate, influenced by the crystalline solid's lattice energy and the molecule's polarity.

This protocol determines the equilibrium solubility, which is the true measure of a compound's solubility and is essential for formulation development.[18][19]

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is essential to ensure saturation.

-

Equilibration: Incubate the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24-48 hours. This extended time is necessary to ensure the dissolution process has reached equilibrium.[20]

-

Separation: Separate the undissolved solid from the saturated solution. This is a critical step; high-speed centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter plate is recommended.

-

Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated LC-MS or UV-Vis method against a standard curve.

-

Validation: The presence of solid material in the vials at the end of the experiment must be visually confirmed to validate that the measured concentration represents the saturation solubility.

Expert Insight: Kinetic solubility assays, where a DMSO stock is diluted into buffer, are often used for high-throughput screening. However, these can overestimate true solubility due to the formation of supersaturated solutions.[21] For a definitive characterization, the thermodynamic shake-flask method is non-negotiable.

Section 3: Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Two signals are expected in the aromatic region (typically δ 7-8 ppm) corresponding to the two C-H protons on the imidazole ring. These would likely appear as singlets or narrow doublets due to small H-H coupling. The N-H proton will be a broad singlet, and its chemical shift will be highly dependent on solvent and concentration.

-

¹³C NMR: Three signals are expected. The C4 and C5 carbons will be in the typical aromatic region (~120-130 ppm). The C2 carbon, directly attached to the -CF₃ group and two nitrogens, will be significantly downfield. The -CF₃ carbon will appear as a quartet due to one-bond C-F coupling (¹J_CF), a hallmark of this group.

-

¹⁹F NMR: This is the most direct probe of the trifluoromethyl group. A single, sharp singlet is expected. Based on data for the closely related 1-methyl-2-(trifluoromethyl)-1H-imidazole (δ -61.47 ppm), the chemical shift should be in a similar region (δ -60 to -65 ppm, with CFCl₃ as a reference).[22] ¹⁹F NMR is an exceptionally clean technique for confirming the presence and electronic environment of the fluorinated group.[23]

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H stretching in the hydrogen-bonded imidazole ring.

-

C-F Stretches: Very strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the -CF₃ group.

-

C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ range will correspond to the aromatic ring stretching vibrations.

Conclusion

2-(Trifluoromethyl)-1H-imidazole is more than a simple chemical; it is a carefully engineered tool for molecular design. Its physicochemical properties are a direct and predictable consequence of its unique structure: an aromatic, amphoteric imidazole core modulated by a powerful electron-withdrawing trifluoromethyl group. Its reduced basicity, moderate lipophilicity, and distinct spectroscopic signature make it a valuable and versatile building block. The experimental protocols and expert insights provided in this guide are intended to empower researchers to fully characterize this compound and confidently deploy it in the pursuit of novel pharmaceuticals and advanced materials.

References

-

Supporting Information for a scientific article. (n.d.). 1-methyl-2-(trifluoromethyl)-1H-imidazole (2w). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). RSC. Retrieved from [Link]

-

de Oliveira, C. S. A., Lacerda, R. G., & de Lima, G. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1035. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Devarajegowda, H. C., Prasad, J. S., Sridhar, M. A., & Abdoh, M. M. M. (2000). Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. Molecular Crystals and Liquid Crystals, 348(1), 317-330. Retrieved from [Link]

-

Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2013). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Chemistry of Heterocyclic Compounds, 49(12), 1825-1851. Retrieved from [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method. protocols.io. Retrieved from [Link]

-

Magill, A. M., & Yates, B. F. (2004). An Assessment of Theoretical Protocols for Calculation of the pKa Values of the Prototype Imidazolium Cation. Australian Journal of Chemistry, 57(12), 1205-1210. Retrieved from [Link]

-

Luyten, I., Es-Salah-Lamoureux, Z., & Madder, A. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(1), 11-21. Retrieved from [Link]

-

BenchChem. (2025). In-vitro Thermodynamic Solubility. protocols.io. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Kirk, K. L., Nagai, W., & Cohen, L. A. (1973). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole. Journal of the American Chemical Society, 95(24), 8389-8392. Retrieved from [Link]

-

Rodrigues, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1461-1476. Retrieved from [Link]

-

Poturcu, K., & Çubuk Demiralay, E. (2021). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chromatographic Science, 59(8), 735-743. Retrieved from [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

-

Mondal, P., & Ghorai, P. (2023). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry, 21(34), 6903-6923. Retrieved from [Link]

-

Khan, I., et al. (2020). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Biosciences, 16(5), 136-145. Retrieved from [Link]

-

de Oliveira, C. S. A., Lacerda, R. G., & de Lima, G. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1035. Retrieved from [Link]

-

Henchoz, Y., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 75, 60-67. Retrieved from [Link]

-

Saad, H. A., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(19), 6245. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Dalton Transactions, 40(20), 5555-5561. Retrieved from [Link]

-

Elguero, J., et al. (2015). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 20(6), 11046-11057. Retrieved from [Link]

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1035. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

da Silva, A. C. G., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(2), 1695-1727. Retrieved from [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 9. 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile | C6HF3N4 | CID 604210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. staff.najah.edu [staff.najah.edu]

- 11. 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | C6H3F3N2O4 | CID 12699990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. In-vitro Thermodynamic Solubility [protocols.io]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. enamine.net [enamine.net]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. rsc.org [rsc.org]

- 23. 19Flourine NMR [chem.ch.huji.ac.il]

A Comprehensive Technical Guide to 2-(Trifluoromethyl)-1H-imidazole: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of 2-(Trifluoromethyl)-1H-imidazole, a critical fluorinated heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, established synthetic routes, characteristic analytical data, and its burgeoning role in the development of novel therapeutic agents. The strategic introduction of the trifluoromethyl group onto the imidazole scaffold imparts unique electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity, making it a privileged structure in modern medicinal chemistry.

Part 1: Core Physicochemical and Structural Characteristics

2-(Trifluoromethyl)-1H-imidazole (CAS No. 66675-22-7) is a white to off-white solid at room temperature. The incorporation of a highly electronegative trifluoromethyl (-CF3) group at the 2-position of the imidazole ring profoundly influences its chemical behavior and biological activity.

Key Properties Summary

A compilation of essential quantitative data for 2-(Trifluoromethyl)-1H-imidazole is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃F₃N₂ | [1][2][3] |

| Molecular Weight | 136.08 g/mol | [1][2][4] |

| Exact Mass | 136.024833 g/mol | [4] |

| CAS Number | 66675-22-7 | [1][3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97-99% | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Structural and Spectroscopic Data

The structural identity of 2-(Trifluoromethyl)-1H-imidazole is confirmed through various spectroscopic techniques.

While comprehensive, readily available spectra are limited in public literature, typical characterization would involve:

-

¹H NMR: Expected to show signals corresponding to the protons on the imidazole ring.

-

¹³C NMR: Will display characteristic shifts for the imidazole carbons and the carbon of the trifluoromethyl group, notable for its coupling with fluorine.

-

¹⁹F NMR: A singlet is expected, characteristic of the -CF₃ group.

-

Mass Spectrometry (GC-MS): The molecular ion peak would confirm the molecular weight of 136.08.[4]

Part 2: Synthesis and Reactivity

The synthesis of trifluoromethyl-containing imidazoles is a topic of significant interest in organic chemistry. One established method involves the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5]

Generalized Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis of substituted trifluoromethyl-imidazoles, highlighting the key reaction stages.

Caption: Conceptual workflow for trifluoromethyl-imidazole synthesis.

This protocol is valued for its use of inexpensive starting materials and mild reaction conditions, lending itself to the combinatorial synthesis required for biological screening.[5] The reactivity of the imidazole core, particularly the amine group, allows for further functionalization through nucleophilic substitution, enabling the creation of diverse chemical libraries.[6][7]

Part 3: Role in Drug Discovery and Medicinal Chemistry

The imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[8][9] The introduction of a trifluoromethyl group significantly enhances the therapeutic potential of the imidazole scaffold.

Impact of the Trifluoromethyl Group

The -CF₃ group is a bioisostere for a methyl group but with vastly different electronic properties. Its inclusion can:

-

Increase Lipophilicity: The high Hansch parameter (π = 1.44) of the related -SCF₃ group highlights the extraordinary lipophilicity conferred by fluoroalkyl units, which can improve membrane permeability.[10]

-

Enhance Metabolic Stability: The strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism, often increasing the half-life of a drug.[11]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group alters the pKa of the imidazole nitrogen atoms, affecting how the molecule interacts with biological targets.

-

Improve Binding Affinity: The -CF₃ group can engage in unique interactions with protein targets, such as orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.[11]

Therapeutic Applications

Research has demonstrated the efficacy of trifluoromethyl-imidazole derivatives across multiple therapeutic areas:

-

Anticancer Activity: The introduction of a -CF₃ group has been shown to enhance the anti-cancer activity of isoxazole-based molecules by up to eight times, a principle that extends to the imidazole scaffold.[12] These compounds can block tumor cell signal transduction pathways, inhibiting proliferation and metastasis.[11] Some imidazole derivatives have been investigated as sirtuin inhibitors, which are promising targets in cancer therapy.[13]

-

Antimicrobial and Antiprotozoal Activity: Trifluoromethyl-benzimidazole derivatives have shown potent activity against various protozoan parasites like Giardia intestinalis and the nematode Trichinella spiralis.[14] The broader class of trifluoromethyl benzimidazoles has also been explored for antibacterial properties against E. coli and S. aureus.[15][16]

-

Antiviral Properties: The unique properties of the -CF₃ group can allow compounds to bind more effectively to key viral enzymes or receptors, blocking replication and transmission.[11]

The diagram below illustrates the central role of the trifluoromethyl-imidazole core in accessing diverse therapeutic applications.

Caption: Drug discovery pathway from the core chemical scaffold.

Part 4: Safety, Handling, and Experimental Protocols

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(Trifluoromethyl)-1H-imidazole and its derivatives.

Hazard Identification and Handling

-

Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[17][18] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust or vapors.[17][19]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[18][19]

-

Inhalation: Move person into fresh air.[17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[18] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[17][19]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[2][17][19]

Experimental Protocol: General Procedure for a Coupling Reaction

This protocol provides a generalized, self-validating framework for using 2-(Trifluoromethyl)-1H-imidazole as a nucleophile in a substitution reaction.

Objective: To synthesize an N-substituted 2-(Trifluoromethyl)-1H-imidazole derivative.

Materials:

-

2-(Trifluoromethyl)-1H-imidazole

-

Electrophile (e.g., an alkyl or benzyl halide)

-

Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)

-

Base (e.g., K₂CO₃ or NaH)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

TLC plates, mobile phase, and visualization agent (e.g., UV light)

-

Purification apparatus (e.g., column chromatography)

Methodology:

-

Reaction Setup: Under an inert atmosphere, add 2-(Trifluoromethyl)-1H-imidazole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous solvent.

-

Deprotonation: Add the base (1.1-1.5 eq) portion-wise at 0°C or room temperature, depending on the base strength. Stir for 30-60 minutes to ensure complete formation of the imidazolide anion. Causality: Deprotonation of the N-H proton is necessary to activate the imidazole as a nucleophile.

-

Electrophile Addition: Slowly add the electrophile (1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot and the appearance of a new product spot validates that a reaction is occurring.

-

Workup: Once the reaction is complete, quench the mixture with water or a saturated NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Self-Validation: Obtaining the expected spectroscopic data provides definitive proof of the product's identity and purity.

References

-

2-(Trifluoromethyl)-1H-imidazole. Aspira Chemical. [Link]

-

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

2-(trifluoromethyl)-1h-imidazole-5-carboxylic Acid. Aobchem. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Semantic Scholar. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

2-(Trifluoromethyl)-1H-imidazole-Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)-1H-imidazole. Angene Chemical. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Royal Society of Chemistry. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. CoLab. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | Request PDF. ResearchGate. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. [Link]

-

Synthesis of Trifluoromethyl-Containing Imidazoles. Thieme Chemistry. [Link]

-

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information. [Link]

-

Two novel imidazole derivatives – Combined experimental and computational study. ResearchGate. [Link]

-

2-Trifluoromethyl-1H-benzimidazole. ResearchGate. [Link]

-

In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. [Link]

-

1H-Imidazole. NIST WebBook. [Link]

-

2-Trifluoromethyl-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Royal Society of Chemistry. [Link]

-

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Center for Biotechnology Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7 [sigmaaldrich.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. ossila.com [ossila.com]

- 7. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 12. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 16. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 17. chemicalbook.com [chemicalbook.com]

- 18. angenechemical.com [angenechemical.com]

- 19. downloads.ossila.com [downloads.ossila.com]

2-(Trifluoromethyl)-1H-imidazole solubility in organic solvents

An In-Depth Technical Guide Topic: Solubility Profile of 2-(Trifluoromethyl)-1H-imidazole in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Trifluoromethyl)-1H-imidazole, a pivotal building block in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data, this document establishes a foundational understanding based on first principles of physical organic chemistry and intermolecular forces. We present a predicted solubility profile across a range of common organic solvents, grounded in the unique structural attributes of the molecule: the hydrogen-bonding capacity of the imidazole ring and the lipophilic, electron-withdrawing nature of the trifluoromethyl group. To empower researchers to generate precise, application-specific data, a detailed, self-validating experimental protocol for quantitative solubility determination via the isothermal shake-flask method is provided. This guide is designed to bridge the existing information gap and serve as a practical resource for scientists engaged in reaction design, purification, and formulation involving this versatile fluorinated heterocycle.

Introduction: The Significance of 2-(Trifluoromethyl)-1H-imidazole

2-(Trifluoromethyl)-1H-imidazole (Figure 1) is a heterocyclic organic compound of increasing importance in pharmaceutical and materials science research. The imidazole scaffold is a ubiquitous motif in biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal centers.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group dramatically alters the molecule's physicochemical properties. This group is known to enhance metabolic stability, increase lipophilicity, and modify the pKa of adjacent functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.[4]

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvents for chemical synthesis, influences the efficiency of purification by crystallization, and is a fundamental parameter in the development of viable drug formulations.

Figure 1: Structure of 2-(Trifluoromethyl)-1H-imidazole

Caption: Chemical structure of 2-(Trifluoromethyl)-1H-imidazole.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Trifluoromethyl)-1H-imidazole is essential for predicting its behavior. These parameters, gathered from various chemical suppliers and databases, provide the basis for the theoretical solubility analysis that follows.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃F₃N₂ | [5][6] |

| Molecular Weight | 136.08 g/mol | [5][6] |

| Physical Form | Solid / Crystalline Powder | [5][7][8] |

| Melting Point | 145-147 °C | [5] |

| Boiling Point | ~186 °C at 760 mmHg | [5] |

| LogP (octanol-water) | 1.42 - 1.44 | [6][7] |

| pKa | ~1.7 (in water) | [7] |

The compound's solid state at room temperature and relatively high melting point suggest strong intermolecular forces in its crystal lattice that must be overcome for dissolution to occur. The positive LogP value indicates a degree of lipophilicity, contributed significantly by the -CF3 group.[6][7]

Theoretical Solubility Profile: An Analysis of Intermolecular Forces

The principle of "like dissolves like" governs solubility, meaning a solute will dissolve best in a solvent that shares similar intermolecular forces.[9][10] 2-(Trifluoromethyl)-1H-imidazole possesses distinct polar and non-polar characteristics that dictate its interactions.

-

Hydrogen Bonding: The imidazole ring contains an N-H proton (a hydrogen bond donor) and a pyridine-like nitrogen atom (a hydrogen bond acceptor). This allows the molecule to form strong hydrogen bonds, favoring solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, DMSO).[1][11]

-

Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole moment in the -CF3 group. The imidazole ring itself is also polar. These dipoles allow for favorable interactions with polar solvents (both protic and aprotic).[12]

-

Van der Waals / London Dispersion Forces: The overall molecular structure, including the fluorinated alkyl group, contributes to dispersion forces. These are the primary interactions with non-polar solvents (e.g., hexane, toluene). While the LogP suggests some affinity for non-polar environments, the strong polar interactions are likely to dominate.[11][12]

The key to predicting solubility is the balance of these forces. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break both solute-solute (crystal lattice energy) and solvent-solvent interactions.[10]

Caption: Key intermolecular forces governing solubility.

Predicted Qualitative Solubility

Based on the analysis of intermolecular forces and data from structurally related imidazole compounds, a qualitative solubility profile can be predicted.[13][14] This table serves as a guideline for solvent selection prior to experimental verification.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions. |

| Water | Low to Moderate | The lipophilic -CF3 group (LogP ~1.4) limits solubility despite hydrogen bonding capability.[6][7] | |

| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions and acts as an H-bond acceptor for the imidazole N-H. |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar and an excellent hydrogen bond acceptor. | |

| Dichloromethane (DCM) | Moderate | Moderate polarity; can engage in dipole-dipole interactions. Solubility of other imidazoles is low in chloroalkanes.[13] | |

| Non-Polar | Toluene | Low to Moderate | Aromatic π-π stacking possible with the imidazole ring, but polarity mismatch is significant. |

| Hexane, Heptane | Low / Insoluble | Significant mismatch in polarity; only weak dispersion forces can form.[12] | |

| Ethers | Diethyl Ether, THF | Moderate | Acts as a hydrogen bond acceptor but has lower polarity than ketones or sulfoxides. |

Experimental Protocol: Quantitative Solubility Determination

To obtain accurate, quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[15][16]

Workflow for Isothermal Shake-Flask Method

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Materials & Equipment:

-

2-(Trifluoromethyl)-1H-imidazole (purity >97%)[8]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Procedure:

-

Preparation: Add an excess amount of solid 2-(Trifluoromethyl)-1H-imidazole to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium. Record the exact weight added.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, turn off the shaker and allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Causality: This step prevents suspended particles from being drawn into the sample, which would artificially inflate the measured solubility.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops. Collect the filtrate into a clean vial. Causality: Filtration removes any remaining microscopic solid particles, ensuring only the dissolved solute is quantified.

-

Dilution & Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC-UV.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution using the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Applications in Research and Development

-

Reaction Chemistry: Knowledge of solubility allows for the selection of appropriate solvents to ensure reactants are in the same phase, which is critical for reaction kinetics. It also informs the choice of anti-solvents for product precipitation.

-

Purification: Solubility data across different solvents and temperatures is the foundation for developing effective crystallization protocols, the primary method for purifying solid compounds.

-

Drug Development: In formulation science, solubility in various pharmaceutically acceptable solvents and biorelevant media is a critical determinant of a drug's bioavailability and potential delivery methods.[1]

Conclusion

References

-

Benchchem. (n.d.). Solubility Profile of 2-Methyl-4-(trifluoromethyl)-1H-imidazole: A Technical Guide. Retrieved from BenchChem.[17]

-

University of California, Riverside. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCR Chemistry.[15]

-

Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7. Retrieved from Sigma-Aldrich.[5]

-

California State University, Bakersfield. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from CSUB.[16]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd.[18]

-

Domańska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(3), 554–559.[13]

-

Angene Chemical. (2024). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)-1H-imidazole. Retrieved from Angene Chemical.[19]

-

Bouling Chemical Co., Limited. (n.d.). 2-(Trifluoromethyl)-1H-Imidazole: Properties, Uses, Safety & Supplier Information. Retrieved from Bouling Chemical.[7]

-

PubChem. (n.d.). 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile. Retrieved from PubChem.[20]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from SALTISE.[21]

-

Alfa Chemistry. (n.d.). CAS 288-32-4 Imidazole. Retrieved from Alfa Chemistry.[22]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from UTSC.

-

PubChem. (n.d.). Imidazole. Retrieved from PubChem.[23]

-

Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7 (Ambeed). Retrieved from Sigma-Aldrich.[8]

-

Domańska, U., & Marciniak, A. (2003). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 48(4), 857–862.[14]

-

Autech Industry Co., Ltd. (n.d.). 2-(Trifluoromethyl)-1H-benzo[d]imidazole: Your Key Pharmaceutical Intermediate. Retrieved from Autech Industry.[24]

-

Manchester Organics. (n.d.). 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7. Retrieved from Manchester Organics.[25]

-

ChemScene. (n.d.). 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7. Retrieved from ChemScene.[6]

-

Solubility of Things. (n.d.). Imidazole. Retrieved from Solubility of Things.[26]

-

ChemicalBook. (2025). 1H-Imidazole, 2-(trifluoromethyl)- - Safety Data Sheet. Retrieved from ChemicalBook.[27]

-

Ossila. (2023). 1-[2-(Trifluoromethyl)phenyl]imidazole - SAFETY DATA SHEET. Retrieved from Ossila.[28]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Imidazole. Retrieved from Sigma-Aldrich.

-

Brzozowski, Z., et al. (2020). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry, 85(21), 13869–13877.[29]

-

Quora. (2020). How do intermolecular forces influence solubility?. Retrieved from Quora.[11]

-

Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. Retrieved from Google Patents.[30]

-

Sigma-Aldrich. (n.d.). 2-Methyl-4-trifluoromethyl-1H-imidazole 33468-67-6. Retrieved from Sigma-Aldrich.

-

Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from Semantic Scholar.[31]

-

Saskia, O. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from Saskoer.ca.[9]

-

Cureus. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from Cureus.[1]

-

Vedantu. (n.d.). How do Intermolecular forces affect solubility class 11 chemistry CBSE. Retrieved from Vedantu.[10]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM.[2]

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from Chemistry LibreTexts.[12]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[4]

-

Sigma-Aldrich. (n.d.). 2-Methyl-4-trifluoromethyl-1H-imidazole 33468-67-6 (Product Page). Retrieved from Sigma-Aldrich.[32]

-

Ossila. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole | CAS 25371-96-4. Retrieved from Ossila.[33]

-

PubMed Central. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from PMC.[3]

-

PubMed Central. (2020). Imidazoles as potential anticancer agents. Retrieved from PMC.[34]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-(Trifluoromethyl)-1H-Imidazole: Properties, Uses, Safety & Supplier Information | Expert Guide from China [chemheterocycles.com]

- 8. 2-(Trifluoromethyl)-1H-imidazole | 66675-22-7 [sigmaaldrich.com]

- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 10. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.ws [chem.ws]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. scribd.com [scribd.com]

- 19. angenechemical.com [angenechemical.com]

- 20. 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile | C6HF3N4 | CID 604210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. saltise.ca [saltise.ca]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. manchesterorganics.com [manchesterorganics.com]

- 26. solubilityofthings.com [solubilityofthings.com]

- 27. chemicalbook.com [chemicalbook.com]

- 28. downloads.ossila.com [downloads.ossila.com]

- 29. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 31. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]

- 32. 2-Methyl-4-trifluoromethyl-1H-imidazole 33468-67-6 [sigmaaldrich.com]

- 33. ossila.com [ossila.com]

- 34. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Analytical Imperative for Fluorinated Heterocycles

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Trifluoromethyl)-1H-imidazole

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)-1H-imidazole is a prime example of such a valuable building block, finding application in the synthesis of pharmaceuticals and advanced materials.[1][2]

Given its importance, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing a detailed fingerprint of the molecule's atomic connectivity and electronic environment.[3] This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of spectral data. It aims to provide a deeper understanding of the why—the underlying principles that govern the spectral appearance of this molecule—and the how—the practical methodologies required to acquire high-fidelity data.

The ¹H NMR Spectrum: A Story of Electronic Effects and Dynamics

The proton NMR spectrum of 2-(Trifluoromethyl)-1H-imidazole is deceptively simple, typically showing two signals for the aromatic protons and a broader signal for the N-H proton. However, the precise chemical shift and multiplicity of these signals are dictated by a confluence of electronic induction, magnetic anisotropy, and dynamic exchange processes.

Causality of Chemical Shifts and Coupling

The imidazole ring contains three protons: H-4, H-5, and the N1-H. The powerful electron-withdrawing nature of the C2-CF₃ group is the dominant factor influencing the spectrum. It significantly deshields the adjacent ring protons, causing them to resonate at a lower field (higher ppm) than those in unsubstituted imidazole.[4]

-

H-4 and H-5 Protons: These two protons are in chemically distinct environments. They typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the asymmetry, they will couple to each other, ideally resulting in two distinct doublets. The three-bond coupling constant (³J) between these vicinal protons is expected to be small, typically in the range of 1-3 Hz, which is characteristic of five-membered heterocyclic rings.

-

N-H Proton: The chemical shift of the N-H proton is highly variable and exquisitely sensitive to the experimental conditions, including solvent, concentration, and temperature.[5][6][7] In a non-hydrogen-bonding solvent like CDCl₃, it may appear as a relatively sharp signal. Conversely, in a hydrogen-bond-accepting solvent like DMSO-d₆, its signal will shift significantly downfield and become broader due to intermolecular hydrogen bonding and chemical exchange.

-

Tautomerism: A critical consideration for any N-unsubstituted imidazole is prototropic tautomerism. The N-H proton can rapidly exchange between the N1 and N3 positions. If this exchange is fast on the NMR timescale, the distinct environments of H-4 and H-5 become averaged, and the spectrum would show a single, sharp signal for both protons.[8][9] In most common deuterated solvents at room temperature, this exchange is often slow enough to allow for the observation of two separate signals.

Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral parameters for 2-(Trifluoromethyl)-1H-imidazole. Note that exact values can vary with the solvent and spectrometer frequency.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 / H-5 | 7.20 - 7.60 | Doublet / Doublet | ~1-3 Hz |

| N-H | 12.0 - 13.5 (in DMSO-d₆) | Broad Singlet | N/A |

Structural Visualization: Proton Assignments

Caption: Molecular structure of 2-(Trifluoromethyl)-1H-imidazole with proton assignments.

The ¹³C NMR Spectrum: Deciphering Carbon-Fluorine Coupling

The ¹³C NMR spectrum provides complementary and crucial information, particularly regarding the carbon skeleton and the influence of the trifluoromethyl group. The key diagnostic feature is the presence of carbon-fluorine (C-F) spin-spin coupling, which splits the signals of nearby carbons into characteristic multiplets.[10]

Causality of Chemical Shifts and Coupling

-

C-2 Carbon: This carbon is directly attached to three fluorine atoms and two nitrogen atoms. It is expected to be significantly downfield. Its signal will be split into a sharp quartet by the three equivalent fluorine atoms due to one-bond C-F coupling (¹J_CF). The magnitude of this coupling is typically large, in the range of 270-280 Hz.

-

C-4 and C-5 Carbons: These carbons of the imidazole ring are also deshielded and typically resonate in the range of δ 115-130 ppm. Importantly, they will exhibit smaller, long-range coupling to the fluorine atoms. C-4 (and C-5, via the N3-C2 bond path) is three bonds away from the fluorine atoms, leading to a ³J_CF coupling that may further split its signal into a narrow quartet.

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also appear as a prominent quartet due to one-bond C-F coupling (¹J_CF), with a chemical shift typically around δ 120-125 ppm.[11]

Predicted ¹³C NMR Data

The following table summarizes the expected ¹³C NMR spectral parameters.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J_CF, Hz) |

| C-2 | 145 - 150 | Quartet (q) | ~35-40 |

| C-4 / C-5 | 118 - 125 | Singlet or narrow Quartet | ~2-5 (if resolved) |

| -CF₃ | ~120 | Quartet (q) | ~270 |

Structural Visualization: Carbon Assignments

Caption: Molecular structure of 2-(Trifluoromethyl)-1H-imidazole with carbon assignments.

Self-Validating Experimental Protocols

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly chosen acquisition parameters. The following protocols are designed to be self-validating, ensuring data integrity.

Protocol 1: Standard Sample Preparation and Data Acquisition

This protocol is foundational for routine ¹H and ¹³C NMR analysis.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. DMSO-d₆ is an excellent choice as it typically solubilizes polar imidazole compounds and shifts the residual water peak away from the analyte signals. CDCl₃ can also be used.

-

Analyte Weighing: Accurately weigh 5-10 mg of 2-(Trifluoromethyl)-1H-imidazole for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[12][13] Higher concentrations are needed for ¹³C due to the low natural abundance of the isotope.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Gently vortex or sonicate to ensure complete dissolution. A clear, particulate-free solution is essential for good spectral quality.[14]

-

Sample Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube. This crucial filtration step removes microscopic solids that can severely degrade spectral resolution.[14][15]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

-

Data Acquisition (¹H):

-

Insert the sample into the spectrometer and allow it to thermally equilibrate.

-

Perform standard locking and shimming procedures to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment with typical parameters: 32-64 scans, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Acquisition (¹³C):

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Use a wider spectral width (~240 ppm) and a much larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Sources

- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. unn.edu.ng [unn.edu.ng]

- 7. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. rsc.org [rsc.org]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Mass spectrometry analysis of 2-(Trifluoromethyl)-1H-imidazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Trifluoromethyl)-1H-imidazole

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative for Fluorinated Heterocycles

In modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethyl)-1H-imidazole is an exemplar of such a building block, finding its way into a diverse array of candidate compounds. Consequently, the ability to sensitively detect, accurately identify, and robustly quantify this moiety within complex biological and chemical matrices is not merely an analytical task; it is a critical bottleneck in the developmental pipeline.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 2-(Trifluoromethyl)-1H-imidazole. Moving beyond rote protocols, we will delve into the causal reasoning behind methodological choices, from sample preparation to the nuanced interpretation of fragmentation data. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system of analysis built on a foundation of scientific integrity and expert insight.

Physicochemical Profile & Analytical Considerations

A successful mass spectrometry method is predicated on a thorough understanding of the analyte's properties. 2-(Trifluoromethyl)-1H-imidazole is a small molecule with distinct characteristics that govern its behavior in an MS workflow.

The imidazole ring contains two nitrogen atoms, one of which is basic (pyrrole-type) and the other is more akin to a pyridine-type nitrogen. This basicity makes it an excellent candidate for protonation, favoring positive-ion mode analysis.[1][2] The highly electronegative trifluoromethyl group influences the molecule's overall electronic properties and can direct fragmentation pathways.

| Property | Value | Source |

| Molecular Formula | C₄H₃F₃N₂ | [3][4] |

| Molecular Weight | 136.08 g/mol | [4][5] |

| Exact Mass | 136.024833 Da | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 84 - 86 °C | [3] |

| LogP | 1.42 - 1.44 | [3][4] |

| pKa | ~1.7 (in water) | [3] |

This table summarizes key physicochemical properties of 2-(Trifluoromethyl)-1H-imidazole.

The Analytical Workflow: From Sample to Spectrum

A robust and reproducible mass spectrometric analysis follows a logical progression. Each stage must be optimized to ensure the integrity of the final data. The overall workflow is designed to isolate the analyte from interfering matrix components and present it to the mass spectrometer in a form suitable for efficient ionization and detection.

Caption: High-level workflow for the LC-MS/MS analysis of 2-(Trifluoromethyl)-1H-imidazole.

Sample Preparation: The Foundation of Quality Data

The primary goal of sample preparation is to remove matrix components that can interfere with analysis, primarily through ion suppression, and to concentrate the analyte to a level suitable for detection.[6][7] The choice of technique is dictated by the complexity of the sample matrix and the required sensitivity.[8]

Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices

SPE is a highly effective method for cleaning up complex samples like plasma or tissue homogenates.[2][7] A mixed-mode cation exchange sorbent is ideal for 2-(Trifluoromethyl)-1H-imidazole, as it leverages both hydrophobic interactions and the positive charge of the protonated imidazole ring.

Step-by-Step Methodology:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This ensures the sorbent's sulfonic acid groups are protonated and ready for ion exchange.

-

Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge. The acidic conditions ensure the analyte is protonated and retained by the cation exchange mechanism.

-

Washing (Step 1): Wash with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

-

Washing (Step 2): Wash with 1 mL of methanol to remove non-polar, non-basic interferences.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the imidazole ring, disrupting the ionic interaction and releasing the analyte from the sorbent.

-

Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

Causality: This multi-step wash protocol provides superior cleanup by targeting different classes of interferences sequentially. The final basic elution is highly selective for the retained basic analyte.

Ionization & Mass Analysis: Generating and Measuring the Ions

The choice of ionization technique is critical and depends on the analyte's ability to form gas-phase ions.[9][10][11][12] For 2-(Trifluoromethyl)-1H-imidazole, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, with ESI often being the preferred starting point.

Electrospray Ionization (ESI): The Preferred Method

ESI is a soft ionization technique ideal for polar, chargeable molecules.[13][14] Given the basic nitrogen in the imidazole ring, 2-(Trifluoromethyl)-1H-imidazole is readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography.

Why ESI works well:

-

High Proton Affinity: The imidazole moiety has a high proton affinity, readily forming a stable [M+H]⁺ ion.

-

Solution-Phase Chemistry: ESI directly samples the liquid phase, making it perfectly compatible with LC.[13] The ionization efficiency in ESI is strongly correlated with the analyte's pKa.[15][16]

-

Soft Ionization: ESI imparts minimal internal energy to the analyte, resulting in a strong molecular ion peak ([M+H]⁺ at m/z 137.03) with little to no in-source fragmentation.[13] This is crucial for achieving high sensitivity in quantitative assays.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is another powerful technique that is well-suited for small, relatively non-polar to moderately polar molecules that are thermally stable.[10] It involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[17]

When to consider APCI:

-

Normal-Phase Chromatography: If the separation is performed using non-polar solvents (e.g., hexane/isopropanol), APCI is generally more compatible and efficient than ESI.

-

Matrix Interferences: In some cases, APCI can be less susceptible to ion suppression from certain matrix components compared to ESI.

-

Analyte Derivatization: If the imidazole nitrogen is derivatized, reducing its polarity and basicity, APCI may provide more efficient ionization.

Tandem Mass Spectrometry (MS/MS): Structural Elucidation

While MS1 analysis provides the molecular weight, tandem mass spectrometry (MS/MS) is required for structural confirmation and to build selective quantitative methods (Selected Reaction Monitoring, SRM).[7][18][19] This involves isolating the precursor ion ([M+H]⁺, m/z 137.03) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but predictable pathways often emerge.[20] The following is a proposed fragmentation pathway for 2-(Trifluoromethyl)-1H-imidazole, grounded in established principles of ion chemistry.[21][22][23]

Proposed Fragmentation Pathway

The protonated molecular ion is the starting point for all fragmentation. The positive charge is likely localized on one of the imidazole nitrogens. The primary fragmentation routes are expected to involve the cleavage of the imidazole ring and potential losses related to the trifluoromethyl group.

Caption: Proposed MS/MS fragmentation pathway for protonated 2-(Trifluoromethyl)-1H-imidazole.

Interpretation of Key Fragments

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Identity | Rationale |

| 137.03 | 110.02 | HCN (27.01 Da) | Trifluoromethyl azirine cation or related isomer | A common fragmentation pathway for imidazole rings involves the expulsion of hydrogen cyanide.[24] |

| 137.03 | 90.01 | HCN + HF (47.02 Da) | Product of secondary fragmentation | Subsequent loss of hydrogen fluoride from the m/z 110 fragment is a plausible step for fluorinated compounds. |

| 137.03 | 87.04 | CF₂ (49.99 Da) | Imidazole-2-carbene-fluoronium adduct | Rearrangement followed by the loss of difluorocarbene is a known pathway for some trifluoromethyl-containing heterocycles.[20] |

| 137.03 | 68.04 | •CF₃ (69.00 Da) | Imidazole radical cation | Homolytic cleavage to lose a trifluoromethyl radical. While the C-CF₃ bond is strong, this can be observed at higher collision energies. |

This table summarizes the expected major fragment ions and their proposed origins.

This predictive framework provides a robust starting point for method development. The most intense and specific fragment ions (e.g., m/z 110.02 and 90.01) would be selected for developing a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assay.[19]

Conclusion: A Validated Approach

The mass spectrometric analysis of 2-(Trifluoromethyl)-1H-imidazole is a readily achievable task when approached with a systematic and chemically-informed strategy. By leveraging the molecule's inherent basicity for efficient ESI+ ionization and understanding its predictable fragmentation patterns, researchers can develop highly sensitive and specific methods for both qualitative identification and quantitative analysis. The protocols and insights provided in this guide serve as a comprehensive blueprint for tackling this and other related fluorinated heterocyclic compounds, empowering drug development professionals to generate high-quality, reliable, and defensible analytical data.

References

-

Prepping Small Molecules for Mass Spec | Biocompare.com. (2019). Biocompare. [Link]

-

Fluorine-Selective Post-Plasma Chemical Ionization for Enhanced Elemental Detection of Fluorochemicals. (2023). American Chemical Society. [Link]

-

2-(Trifluoromethyl)-1H-Imidazole: Properties, Uses, Safety & Supplier Information. Bouling Chemical Co., Limited. [Link]

-

Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. (2025). PubMed. [Link]

-

An atmospheric pressure chemical ionization study of the positive and negative ion chemistry of the hydrofluorocarbons 1,1-difluoroethane (HFC-152a) and 1,1,1,2-tetrafluoroethane (HFC-134a) and of perfluoro-n-hexane (FC-72) in air plasma at atmospheric pressure. (2004). PubMed. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (2022). Tecan. [Link]

-

Sample preparation in mass spectrometry. Wikipedia. [Link]

-

2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile. PubChem. [Link]

-

CHAPTER 10: Liquid Chromatography Coupled to Tandem Mass Spectrometry to Analyze Imidazole Dipeptides. (2014). Royal Society of Chemistry. [Link]

-

In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024). RSC Publishing. [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

-

Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. (1999). PubMed. [Link]

-

High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. [Link]

-

Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2018). National Institutes of Health (NIH). [Link]

-

An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI. [Link]

-

Liquid chromatography coupled to tandem mass spectrometry to analyze imidazole dipeptides. (2014). ResearchGate. [Link]

-

2-(Trifluoromethyl)-1H-imidazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Atmospheric Pressure Chemical Ionization of Fluorinated Phenols in Atmospheric Pressure Chemical Ionization Mass Spectrometry, Tandem Mass Spectrometry, and Ion Mobility Spectrometry. (1999). CORE. [Link]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). National Institutes of Health (NIH). [Link]

-

2-(Trifluoromethyl)-1H-imidazole. Aspira Chemical. [Link]

-